

# Spectroscopic Data of 2-Methylindoline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylindoline

Cat. No.: B143341

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This technical guide provides a summary of available spectroscopic data for **2-Methylindoline** (CAS No: 6872-06-6), a heterocyclic aromatic organic compound. The information compiled herein is intended to assist researchers in the identification and characterization of this molecule. While comprehensive quantitative data is not readily available in public databases, this guide presents the accessible information for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-Methylindoline**. It is important to note that a complete, detailed analysis with peak assignments and coupling constants is not consistently available across public resources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Data

While a complete, tabulated  $^1\text{H}$  NMR dataset with chemical shifts, coupling constants, and integrations for **2-Methylindoline** is not available in the searched resources, the existence of  $^1\text{H}$  NMR spectra is confirmed.<sup>[1]</sup> A representative spectrum is available on SpectraBase, recorded on a Varian A-60D instrument.<sup>[1]</sup> For a definitive analysis, it is recommended to acquire a high-resolution  $^1\text{H}$  NMR spectrum of a purified sample.

### <sup>13</sup>C NMR Data

Similar to the <sup>1</sup>H NMR data, a comprehensive peak list with chemical shift assignments for the <sup>13</sup>C NMR spectrum of **2-Methylindoline** is not readily available in a tabular format. The existence of a <sup>13</sup>C NMR spectrum is documented, and it is available for viewing on SpectraBase.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

A gas-phase FTIR spectrum of **2-Methylindoline** is available from the NIST/EPA Gas-Phase Infrared Database.<sup>[2]</sup> Additionally, an ATR-IR spectrum is available on SpectraBase, with the sample sourced from Aldrich.<sup>[1]</sup> While a detailed peak table with intensities and functional group assignments is not provided in the search results, characteristic absorption regions for similar aromatic amines can be inferred.

Vibrational Mode	**Expected Absorption Region (cm <sup>-1</sup> ) **
N-H Stretch	3500-3300
C-H Stretch (Aromatic)	3100-3000
C-H Stretch (Aliphatic)	3000-2850
C=C Stretch (Aromatic)	1600-1450
C-N Stretch	1350-1250
C-H Bend (Aromatic)	900-675

Note: This table is based on general IR correlation charts and is not derived from experimentally measured peak values for **2-Methylindoline**.

## Mass Spectrometry (MS)

The mass spectrum of **2-Methylindoline** is available from the NIST WebBook, obtained via electron ionization (EI).<sup>[3]</sup> The key mass-to-charge ratio (m/z) peaks from the GC-MS data available on PubChem are summarized below.<sup>[1]</sup>

m/z	Relative Abundance	Possible Fragment
133	Major Peak	$[M]^+$ (Molecular Ion)
118	Base Peak	$[M-CH_3]^+$
117	Major Peak	$[M-NH_2]^+$ or $[M-CH_4]^+$
91	Major Peak	Tropylium ion $[C_7H_7]^+$

Note: The relative abundances are qualitative descriptions based on the available data. A full list of m/z values and their precise relative intensities is not provided in the search results.

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These are not specific to the acquisition of the **2-Methylinoline** data presented but represent standard laboratory procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **2-Methylinoline** sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - For  $^1H$  NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
  - For  $^{13}C$  NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom. A larger number of scans is usually required due to the low natural abundance of the  $^{13}C$  isotope.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## Fourier-Transform Infrared (FTIR) Spectroscopy

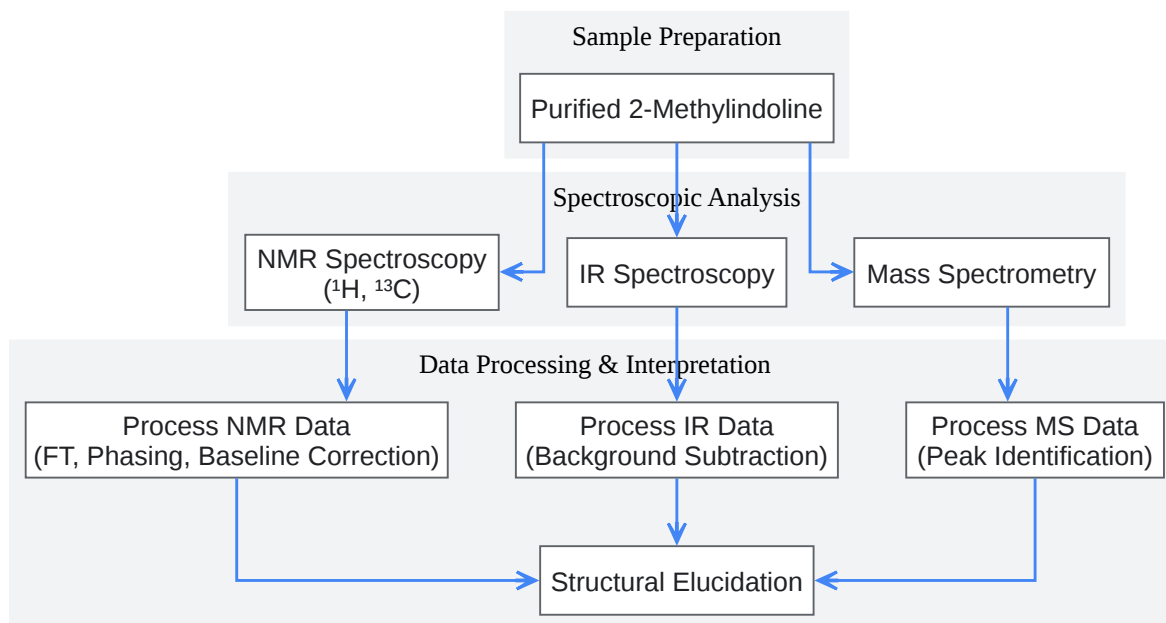
- Sample Preparation (ATR):
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
  - Place a small amount of the liquid or solid **2-Methyldoline** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
  - Identify the wavenumbers of the absorption peaks.

## Mass Spectrometry (Electron Ionization - GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Methylindoline** in a volatile organic solvent (e.g., dichloromethane, methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Gas Chromatography:
  - Inject the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column.
  - The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry:
  - As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
  - In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion.
- Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus  $m/z$ .

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **2-Methylindoline**.



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Caption: General workflow for the spectroscopic characterization of **2-Methylindoline**.

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## References

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